2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
CAS No.: 2034290-26-9
Cat. No.: VC5272209
Molecular Formula: C17H14ClFN4O
Molecular Weight: 344.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034290-26-9 |
---|---|
Molecular Formula | C17H14ClFN4O |
Molecular Weight | 344.77 |
IUPAC Name | 2-chloro-6-fluoro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C17H14ClFN4O/c1-23-12(8-15(22-23)11-4-3-7-20-9-11)10-21-17(24)16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H,21,24) |
Standard InChI Key | OUOROCWHQDGWNV-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Introduction
2-Chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound with potential applications in pharmaceuticals and medicinal chemistry. This compound belongs to the class of benzamides and features a complex molecular structure incorporating halogens (chlorine and fluorine), a pyrazole ring, and a pyridine moiety. Its design suggests potential biological activity, particularly in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Halogenation of benzamide precursors to introduce chlorine and fluorine.
-
Formation of the pyrazole ring through cyclization reactions.
-
Coupling of the benzamide scaffold with the pyrazole-pyridine moiety using amide bond formation.
Potential Applications
This compound is under investigation for its pharmacological properties due to its structural features:
-
Antiviral Activity: Halogenated benzamides often exhibit antiviral properties by targeting viral enzymes or protein-protein interactions.
-
Anti-inflammatory Effects: The presence of nitrogen-containing heterocycles (pyrazole and pyridine) may contribute to anti-inflammatory mechanisms.
-
Kinase Inhibition: Similar compounds have been explored as kinase inhibitors, which are crucial in cancer treatment.
Pharmacokinetics and ADMET Predictions
While specific experimental data for this compound may not be available, general predictions can be made based on its structure:
-
Absorption: Moderate lipophilicity suggests good oral bioavailability.
-
Distribution: The presence of polar groups (amide, nitrogen heterocycles) indicates balanced solubility and distribution.
-
Metabolism: Likely metabolized by hepatic enzymes via oxidative pathways.
-
Excretion: Expected to be eliminated through renal pathways due to its moderate molecular weight.
Research Findings
Studies on related benzamide derivatives provide insights into this compound's potential:
-
Halogenation enhances binding affinity to target proteins due to increased hydrophobic interactions.
-
Pyrazole rings contribute to molecular rigidity, improving specificity for biological targets.
-
Fluorination often increases metabolic stability and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume